2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
Properties
CAS No. |
1600360-28-8 |
|---|---|
Molecular Formula |
C3F3IN2O |
Molecular Weight |
263.9 |
Purity |
93 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Iodo 5 Trifluoromethyl 1,3,4 Oxadiazole
Reactivity Governed by the Iodinated Position
The carbon-iodine bond at the C-2 position is the primary site of reactivity for 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole. The inherent weakness of this bond, combined with the electron-deficient nature of the oxadiazole ring, makes the iodine atom an excellent leaving group. This facilitates a range of transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)
The iodinated position of the oxadiazole serves as an excellent handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl or vinyl-aryl bonds. In a typical Suzuki-Miyaura reaction, the iodo-oxadiazole is coupled with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org Research on analogous 2-bromo-5-aryl-1,3,4-oxadiazoles has shown high yields (85–93%) using catalysts like Pd(PPh₃)₄ with sodium carbonate as the base. mdpi.com Given that carbon-iodine bonds are generally more reactive than carbon-bromine bonds in the key oxidative addition step, this compound is expected to be an excellent substrate for these transformations. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.org Studies involving the Sonogashira coupling of other iodo-heterocycles, including 3-trifluoromethyl-5-phenyl-4-iodoisoxazoles, have demonstrated the feasibility and good yields of such reactions. nih.gov The high reactivity of the iodo leaving group on the oxadiazole scaffold makes it a suitable partner for this powerful C(sp²)-C(sp) bond-forming reaction. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. libretexts.org This method is known for its tolerance of a wide variety of functional groups. harvard.edu The reaction proceeds via a palladium catalyst, and the reactivity of the halide partner follows the typical trend of I > Br > Cl. libretexts.orgnih.gov Therefore, this compound is an ideal substrate for Stille couplings, enabling the introduction of diverse alkyl, vinyl, aryl, and heterocyclic moieties.
| Coupling Reaction | Typical Reagents | Catalyst/Base | General Conditions | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water, Heat | 2-Aryl/Vinyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF/DMF, Room Temp to Heat | 2-Alkynyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Toluene or DMF, Heat | 2-Aryl/Vinyl/Alkyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
Nucleophilic Substitution and Derivatization at the C-2 Position
The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring activates the C-2 position toward nucleophilic aromatic substitution (SₙAr), allowing the iodide to be displaced by a variety of nucleophiles. This pathway is a straightforward method for introducing heteroatom linkages at this position.
Common nucleophiles such as amines, thiols, and alkoxides can readily replace the iodine atom to form 2-amino, 2-thio, and 2-alkoxy derivatives, respectively. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established area of research, highlighting the utility of this transformation. nih.govresearchgate.netnih.gov For example, reaction with primary or secondary amines can yield N-substituted derivatives, while reaction with thiols can produce thioethers. mdpi.com These reactions often proceed under mild conditions, sometimes simply requiring heating the reactants in a suitable solvent, occasionally with a non-nucleophilic base to scavenge the HI byproduct.
| Nucleophile (Nu-H) | Reagent Type | Resulting C-2 Substituent | Product Class |
| R-NH₂ | Primary Amine | -NHR | 2-Alkyl/Arylamino-1,3,4-oxadiazole |
| R₂NH | Secondary Amine | -NR₂ | 2-Dialkyl/Arylamino-1,3,4-oxadiazole |
| R-SH | Thiol | -SR | 2-Alkyl/Arylthio-1,3,4-oxadiazole |
| R-OH | Alcohol/Phenol | -OR | 2-Alkoxy/Aryloxy-1,3,4-oxadiazole |
Influence of the Trifluoromethyl Group on Ring Reactivity and Stability
The trifluoromethyl (-CF₃) group at the C-5 position exerts a profound electronic influence on the entire molecule, significantly affecting the reactivity of both the iodinated position and the oxadiazole ring itself.
Electron-Withdrawing Effects and Ring Deactivation
The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the strong inductive effect of the three highly electronegative fluorine atoms. nih.govmdpi.com This potent inductive pull drastically reduces the electron density of the 1,3,4-oxadiazole ring. The oxadiazole ring is already inherently electron-deficient due to its heteroatoms, and the addition of the -CF₃ group exacerbates this property. nih.gov This severe electron deficiency deactivates the ring toward electrophilic aromatic substitution to such an extent that such reactions are practically impossible at the ring's carbon or nitrogen atoms. beilstein-journals.org Furthermore, the strong carbon-fluorine bonds contribute to the high chemical and metabolic stability of the molecule. beilstein-journals.org
Role in Modulating Reaction Pathways
While the -CF₃ group deactivates the ring toward electrophiles, it simultaneously activates the C-2 position toward the reactions described in section 3.1. By withdrawing electron density through the π-system of the ring, the -CF₃ group makes the C-2 carbon atom more electrophilic and thus more susceptible to both nucleophilic attack and the oxidative addition step of palladium-catalyzed coupling cycles. nih.gov This electronic modulation enhances the utility of this compound as a synthetic intermediate, facilitating efficient substitutions and couplings at the iodinated carbon. The presence of the trifluoromethyl group can also improve the lipophilicity of the resulting derivatives, a property often sought in medicinal chemistry. mdpi.combeilstein-journals.org
Reactivity of the 1,3,4-Oxadiazole Ring System
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by low electron density. nih.gov The replacement of two -CH= groups in furan (B31954) with two pyridine-type nitrogen atoms significantly reduces the ring's aromaticity and basicity. nih.gov
This inherent electron deficiency makes the carbon atoms of an unsubstituted 1,3,4-oxadiazole inert toward electrophilic attack but potentially reactive toward strong nucleophiles. nih.gov However, in this compound, the reactivity is overwhelmingly directed by the substituents. The presence of an excellent leaving group (iodide) at C-2 and a powerful activating group (-CF₃) at C-5 means that reactions will occur preferentially at the C-2 position rather than involving the ring atoms. The ring itself is thermally and chemically robust, remaining intact under the conditions required for most cross-coupling and nucleophilic substitution reactions. mdpi.com Ring-opening transformations typically require harsh conditions, such as strong bases, which are not employed in the standard derivatization pathways for this compound.
Ring-Opening and Rearrangement Pathways
Extensive literature searches have not revealed any specific documented instances of ring-opening or rearrangement pathways for this compound. While other oxadiazole isomers, such as 1,2,4-oxadiazoles, are known to undergo thermal and photochemical rearrangements like the Boulton-Katritzky rearrangement, these transformations are characteristic of their specific ring structures and have not been reported for the 1,3,4-oxadiazole scaffold of the title compound. chim.itresearchgate.net The stability of the 1,3,4-oxadiazole ring, coupled with the highly reactive C-I bond which provides a facile pathway for functionalization, may account for the lack of observed ring-opening or rearrangement reactions.
Functionalization at Other Ring Positions
The primary and most exploited route for the functionalization of this compound occurs at the C2 position, leveraging the reactive iodo group. However, functionalization at other positions of the 1,3,4-oxadiazole ring, such as the C5 position, is less common for this specific molecule. General methods for the functionalization of 1,3,4-oxadiazoles can involve metalation using strong bases, followed by quenching with an electrophile. nih.govresearchgate.net These reactions, however, are not specifically documented for this compound. The strong electron-withdrawing effect of the trifluoromethyl group at C5 would make direct electrophilic substitution on the ring highly unlikely. Nucleophilic attack on the ring carbons is possible but would likely lead to ring-opening, a process for which there is no current evidence for this compound. Therefore, the preponderance of research has focused on the versatile reactivity of the C-I bond.
Mechanistic Investigations of Key Transformation Processes
The key transformation processes for this compound predominantly involve transition-metal-catalyzed cross-coupling reactions. The mechanisms of these reactions are well-established for a wide range of aryl halides and are considered applicable to this heterocyclic system. nih.govsemanticscholar.org
A prime example is the Suzuki-Miyaura cross-coupling reaction, which proceeds through a catalytic cycle involving a palladium catalyst. semanticscholar.org The generally accepted mechanism for the cross-coupling of an aryl iodide like this compound with an organoboron reagent can be broken down into three fundamental steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom and the lability of the C-I bond. rsc.org
Transmetalation: The newly formed Pd(II) complex then undergoes transmetalation with the organoboron reagent (e.g., a boronic acid or its ester), which is activated by a base. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the iodide.
Reductive Elimination: The final step is the reductive elimination of the desired coupled product from the Pd(II) complex. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Theoretical studies using Density Functional Theory (DFT) on other 1,3,4-oxadiazole derivatives have been employed to understand their reactivity, stability, and electronic properties. mdpi.comnih.gov Such computational approaches can provide insights into the transition states and intermediates of reaction mechanisms involving this compound, although specific DFT studies on its cross-coupling reactions are not yet prevalent in the literature.
The table below summarizes the key mechanistic steps in the transformation of this compound via a generic Suzuki-Miyaura cross-coupling reaction.
| Step | Description | Intermediate |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | (5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)palladium(II) iodide complex |
| Transmetalation | Transfer of an organic group (R) from an organoboron reagent to the palladium center. | Di-organopalladium(II) complex |
| Reductive Elimination | Elimination of the coupled product, 2-R-5-(trifluoromethyl)-1,3,4-oxadiazole, and regeneration of the Pd(0) catalyst. | Pd(0) complex |
This mechanistic framework provides a solid foundation for understanding the reactivity of this compound in a wide array of synthetic transformations.
Advanced Structural and Electronic Investigations
Application of X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
While a specific crystal structure for 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is not publicly available, extensive X-ray diffraction studies on substituted 1,3,4-oxadiazole (B1194373) derivatives allow for a detailed prediction of its molecular geometry and the nature of its intermolecular interactions in the solid state. nih.govluxembourg-bio.comrsc.org
The 1,3,4-oxadiazole ring is known to be a planar, five-membered heteroaromatic system. chemicalbook.com The planarity is expected to be maintained in this compound. The bond lengths and angles within the oxadiazole core are influenced by the electronic effects of the iodo and trifluoromethyl substituents. The carbon-iodine bond is anticipated to be a significant feature, influencing crystal packing through potential halogen bonding.
Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on crystallographic data of analogous structures.
| Parameter | Predicted Value | Reference Compound Type |
|---|---|---|
| C-I Bond Length | ~2.10 Å | Aryl iodides |
| C-CF₃ Bond Length | ~1.50 Å | Trifluoromethylated heterocycles |
| Oxadiazole C=N Bond Length | ~1.30 Å | Substituted 1,3,4-oxadiazoles |
| Oxadiazole C-O Bond Length | ~1.37 Å | Substituted 1,3,4-oxadiazoles |
| Oxadiazole N-N Bond Length | ~1.41 Å | Substituted 1,3,4-oxadiazoles |
| ∠(I-C-N) | ~120° | Aryl iodides |
| ∠(F-C-F) | ~107° | Trifluoromethyl groups |
Insights from Advanced NMR Spectroscopy in Reaction Monitoring and Stereochemical Assignment
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic study of molecules like this compound. ijrpr.com Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each nucleus.
Reaction Monitoring: The synthesis of this compound can be effectively monitored in real-time using NMR spectroscopy. nih.gov For instance, in a typical synthesis involving the cyclization of a precursor, the disappearance of signals corresponding to the starting materials and the concurrent appearance of new signals for the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.
Stereochemical Assignment: While this compound itself is achiral, advanced NMR techniques are crucial for determining the stereochemistry of its derivatives or in situations where restricted rotation might lead to conformational isomers. researchgate.net Nuclear Overhauser Effect (NOE) experiments, for example, can establish through-space proximity between different parts of a molecule, which is vital for assigning relative stereochemistry. For fluorine-containing compounds, ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be particularly informative.
Table 2: Expected NMR Chemical Shift Ranges for this compound Note: Chemical shifts are relative to a standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and are influenced by the solvent.
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹³C (C-I) | Downfield shift due to iodine | The carbon attached to iodine will be significantly deshielded. |
| ¹³C (C-CF₃) | Quartet due to coupling with ¹⁹F | The carbon of the trifluoromethyl group will appear as a quartet. |
| ¹⁹F (CF₃) | -60 to -80 | The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic system. colorado.edu |
Analysis of Electronic Structure and Aromaticity for 1,3,4-Oxadiazoles
The electronic structure and aromaticity of the 1,3,4-oxadiazole ring are significantly modulated by its substituents. nih.gov Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these properties. researchgate.netresearchgate.net
The 1,3,4-oxadiazole ring is considered an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms and an oxygen atom. chemicalbook.com The introduction of a strongly electron-withdrawing trifluoromethyl group is expected to further decrease the electron density of the ring, making it more susceptible to nucleophilic attack. Conversely, the iodine atom, while being a halogen, can exhibit some electron-donating character through resonance, though its inductive effect is electron-withdrawing.
Table 3: Calculated Aromaticity Indices for Representative 1,3,4-Oxadiazole Systems Note: These values are from computational studies on related compounds and serve as a reference.
| Compound | HOMA | NICS(0) | NICS(1) |
|---|---|---|---|
| 1,3,4-Oxadiazole | 0.45 | -5.5 | -8.2 |
| 2,5-Diphenyl-1,3,4-oxadiazole | 0.52 | -6.1 | -9.0 |
Computational and Theoretical Studies of 2 Iodo 5 Trifluoromethyl 1,3,4 Oxadiazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1,3,4-oxadiazole (B1194373) derivatives. nih.govmdpi.com These studies provide a quantitative understanding of molecular structure, stability, and reactivity through the analysis of electronic properties and molecular orbitals. researchgate.net
For substituted 1,3,4-oxadiazoles, DFT calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles in the ground state. jmolecularsci.com The trifluoromethyl (-CF3) group, being a strong electron-withdrawing substituent, significantly influences the electronic distribution within the molecule. The iodine atom also acts as a key substituent, capable of participating in halogen bonding and influencing the molecule's reactivity.
A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jmolecularsci.com The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity. nih.gov
In related trifluoromethyl-substituted heterocycles, the HOMO is often distributed across the oxadiazole ring and adjacent atoms, while the LUMO is typically localized on the ring and the electron-withdrawing -CF3 group. jmolecularsci.comnih.gov This distribution is indicative of potential intramolecular charge transfer characteristics. jmolecularsci.com Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, are also calculated to predict the molecule's behavior in chemical reactions. mdpi.comresearchgate.net
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| 2,5-diphenyl-1,3,4-oxadiazole (PPD) | -6.65 | -1.45 | 5.20 | B3LYP/6-31+G(d,p) | researchgate.net |
| 2,5-bis(perfluorophenyl)-1,3,4-oxadiazole (pFPD) | -7.91 | -2.78 | 5.13 | B3LYP/6-31+G(d,p) | researchgate.net |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.39 | -1.87 | 5.52 | M06-2X/6-311++G(d,p) | nih.gov |
| Generic Substituted 1,3,4-Oxadiazole 7j** | -0.23 | -0.12 | 0.11 | B3LYP/SVP | mdpi.com |
Prediction and Validation of Spectroscopic Data
Computational methods are highly effective in predicting and interpreting the spectroscopic data of molecules, providing a direct link between the molecular structure and its spectral signature. For 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole, theoretical calculations can simulate various types of spectra, which can then be compared with experimental results for validation. epstem.net
Vibrational Spectroscopy: DFT calculations are used to predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. jmolecularsci.comepstem.net These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the oxadiazole ring, the C-I bond, and the C-CF3 group. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. epstem.net
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). researchgate.net Analysis of the molecular orbitals involved in these transitions provides insight into their nature, such as n→π* or π→π* transitions, which are characteristic of heterocyclic and aromatic systems. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹³C and ¹H) and spin-spin coupling constants. epstem.netnih.gov These theoretical values are benchmarked against experimental data, aiding in the structural confirmation of the synthesized compound and the assignment of complex spectra.
Computational Modeling of Reaction Mechanisms and Transition State Analysis
Understanding the pathways through which chemical reactions occur is a fundamental goal of chemistry. Computational modeling provides a virtual laboratory to explore reaction mechanisms at the atomic level, which can be difficult to probe experimentally. researchgate.netmdpi.com
For this compound, computational studies can elucidate its formation and subsequent reactions. The synthesis of the 1,3,4-oxadiazole ring, often through the cyclization of N-acylhydrazones or diacylhydrazines, can be modeled to identify the most energetically favorable pathway. chim.itbeilstein-journals.org These calculations involve locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. researchgate.net The structure and energy of the TS provide insights into the factors that control the reaction's feasibility and kinetics.
Furthermore, computational models can predict the reactivity of the final molecule. For instance, the C-I bond in this compound is a potential site for various transition-metal-catalyzed cross-coupling reactions. DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps of these catalytic cycles, helping to predict reaction outcomes and optimize conditions. chim.it The distortion/interaction or activation strain model is another powerful tool used to analyze the energy barriers of reactions by separating the energy required to distort the reactants into the transition-state geometry from the stabilizing interaction energy between them in the TS. researchgate.net
Structure-Reactivity Relationships and Design Principles
Computational studies are pivotal in establishing structure-reactivity relationships (SRRs) and guiding the rational design of new molecules with desired properties. researchgate.netchim.it By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and chemical properties, researchers can develop design principles for specific applications.
The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups and is often incorporated into molecules in medicinal chemistry to enhance metabolic stability and modulate binding properties. nih.govchim.it Computational docking and molecular dynamics simulations can predict how molecules containing this scaffold interact with biological targets like enzymes or receptors. nih.govnih.gov
In materials science, 1,3,4-oxadiazole derivatives are known for their electron-transporting properties, making them useful in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The presence of the electron-withdrawing -CF3 group is expected to enhance these properties by lowering the LUMO energy, facilitating electron injection. researchgate.net Computational studies can quantify properties like electron affinity and reorganization energy to predict the suitability of a molecule for such applications. The iodo-substituent provides a reactive handle for further functionalization, allowing the molecule to be incorporated into larger conjugated systems. chim.it Computational screening can identify which modifications would most effectively tune the optical and electronic properties, such as the emission color or charge mobility, thereby accelerating the discovery of new functional materials. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole serves as a highly versatile building block and a key intermediate in the synthesis of a wide array of more complex molecules. The carbon-iodine bond is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position of the oxadiazole ring. This reactivity is fundamental to its utility in constructing molecules with desired electronic and steric properties.
The 1,3,4-oxadiazole (B1194373) ring itself is a bioisostere for ester and amide groups, offering improved hydrolytic stability and pharmacokinetic profiles in medicinal chemistry. nih.gov The trifluoromethyl group further enhances metabolic stability, lipophilicity, and binding affinity of the final compounds. nih.gov
The reactivity of the C-I bond in this compound is extensively exploited in palladium-catalyzed cross-coupling reactions to generate a variety of 2,5-disubstituted 1,3,4-oxadiazoles. This approach allows for the facile introduction of aryl, heteroaryl, and alkyl groups, leading to the synthesis of diverse heterocyclic scaffolds. chim.it For instance, Suzuki, Stille, and Sonogashira coupling reactions are commonly employed to form new carbon-carbon bonds. Similarly, Buchwald-Hartwig amination can be utilized for the formation of carbon-nitrogen bonds, leading to 2-amino-1,3,4-oxadiazole derivatives.
The 1,3,4-oxadiazole core is a prevalent motif in many biologically active compounds, exhibiting a broad spectrum of activities including antibacterial, antifungal, and anticancer properties. mdpi.com The ability to readily diversify the substituent at the 2-position using the iodo-precursor is therefore of significant interest in drug discovery and development.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound
| Reactant | Coupling Partner | Reaction Type | Resulting Scaffold |
| This compound | Arylboronic acid | Suzuki Coupling | 2-Aryl-5-(trifluoromethyl)-1,3,4-oxadiazole |
| This compound | Terminal alkyne | Sonogashira Coupling | 2-Alkynyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
| This compound | Organostannane | Stille Coupling | 2-Alkyl/Aryl-5-(trifluoromethyl)-1,3,4-oxadiazole |
| This compound | Amine | Buchwald-Hartwig Amination | 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole |
The role of this compound extends to the synthesis of highly functionalized and complex molecules. The step-wise and controlled introduction of substituents allows for the construction of intricate molecular architectures. The trifluoromethyl-1,3,4-oxadiazole unit is often incorporated into larger molecules to fine-tune their biological activity and physical properties. For example, derivatives of this scaffold have been investigated as inhibitors of histone deacetylase 6 (HDAC6), an important therapeutic target. nih.govnih.gov
The synthesis of such complex molecules often involves a multi-step sequence where the iodo-oxadiazole is a key intermediate. The iodine atom provides a reliable handle for late-stage functionalization, a crucial strategy in modern synthetic chemistry that allows for the rapid generation of analogues from a common intermediate.
Integration into Functional Organic Materials
The electronic properties of the 1,3,4-oxadiazole ring, particularly when substituted with a trifluoromethyl group, make it an attractive component for functional organic materials. These materials are of interest for a variety of applications in organic electronics.
The 1,3,4-oxadiazole moiety is known to be electron-deficient, which imparts electron-transporting properties to materials that contain this unit. rsc.orgrsc.orgresearchgate.net The inclusion of the highly electronegative trifluoromethyl group further enhances this electron deficiency, making 5-(trifluoromethyl)-1,3,4-oxadiazole derivatives promising candidates for electron-transporting and hole-blocking layers in organic light-emitting diodes (OLEDs). rsc.org
In an OLED device, the electron-transporting layer facilitates the movement of electrons from the cathode to the emissive layer, while the hole-blocking layer prevents holes from passing from the emissive layer to the electron-transporting layer. Efficient electron transport and hole blocking are crucial for achieving high device efficiency and stability. The high electron affinity of the trifluoromethyl-1,3,4-oxadiazole core contributes to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is a key requirement for efficient electron injection and transport. acs.org
Table 2: Electronic Properties of Trifluoromethyl-Substituted Heterocycles for Organic Electronics
| Heterocyclic Core | Key Substituent | Primary Electronic Property | Potential Application |
| 1,3,4-Oxadiazole | Trifluoromethyl | Electron-Transporting | Electron-Transport Layer (ETL) in OLEDs |
| 1,3,4-Oxadiazole | Trifluoromethyl | Hole-Blocking | Hole-Blocking Layer (HBL) in OLEDs |
| Phthalimide | Trifluoromethylphenyl | n-type characteristics | Field-Effect Transistors (FETs) rsc.org |
While the 1,3,4-oxadiazole ring itself possesses nitrogen atoms with lone pairs of electrons that could potentially coordinate to metal centers, they are generally considered weak ligands on their own. chim.it However, this compound can serve as a precursor for the synthesis of more elaborate ligands. The iodo group can be readily replaced through cross-coupling reactions with moieties that contain stronger coordinating groups, such as pyridines, pyrazoles, or phosphines. This allows for the integration of the electronically-tuned trifluoromethyl-oxadiazole unit into the backbone of a ligand, which can then be used in catalysis to influence the activity and selectivity of a metal catalyst.
Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. The properties of this compound make it an excellent scaffold for such approaches.
The solid-phase synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) libraries has been successfully demonstrated. acs.orgnih.govacs.org In a typical solid-phase synthesis, a starting material is attached to a polymer resin and then subjected to a series of reactions to build up the desired molecule. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.
This compound is well-suited for this methodology. It can be anchored to a solid support, and the reactive iodine atom can then be subjected to a variety of coupling partners in a parallel fashion to generate a library of diverse compounds. This approach allows for the systematic exploration of the chemical space around the 5-(trifluoromethyl)-1,3,4-oxadiazole core, which can accelerate the discovery of new molecules with desired properties. The ability to introduce a wide range of functional groups through the iodo-intermediate provides a high level of skeletal diversity in the resulting library. acs.orgnih.gov
Future Directions and Emerging Research Challenges
Development of More Efficient and Atom-Economical Synthetic Pathways
The advancement of synthetic methodologies for 2,5-disubstituted 1,3,4-oxadiazoles has been substantial, with a clear trajectory towards greener and more efficient processes. eurekaselect.comjchemrev.comluxembourg-bio.com Current research efforts are focused on moving away from harsh classical reagents like phosphorus oxychloride and thionyl chloride towards milder and more sustainable alternatives. ijpca.orgindexcopernicus.com
One promising avenue is the refinement of one-pot synthesis-functionalization strategies. nih.gov These methods, which combine the formation of the oxadiazole ring and the introduction of substituents in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and resource consumption. The tolerance of electron-withdrawing groups like the trifluoromethyl substituent in such reactions has been demonstrated, paving the way for more direct and atom-economical routes to 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole. nih.gov
Iodine-mediated oxidative cyclization of acylhydrazones represents another key area for development. organic-chemistry.orgnih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. Future research will likely focus on optimizing catalysts and reaction conditions to improve yields and broaden the substrate scope, particularly for precursors bearing the trifluoromethyl group.
The table below summarizes some modern synthetic approaches applicable to the synthesis of substituted 1,3,4-oxadiazoles, highlighting the trend towards more efficient and environmentally benign methods.
| Synthetic Strategy | Key Features | Potential for Atom Economy |
| One-Pot Synthesis-Functionalization | Combines oxadiazole formation and substitution in a single step. | High |
| Iodine-Mediated Oxidative Cyclization | Utilizes iodine as a promoter for ring formation. | Moderate to High |
| Microwave-Assisted Synthesis | Accelerates reaction rates and can improve yields. | Varies with specific method |
| Transition Metal-Catalyzed Cross-Coupling | Allows for the introduction of a wide range of substituents. | Moderate |
Exploration of Novel Reactivity and Functionalization Strategies
The iodo-substituent on the 1,3,4-oxadiazole (B1194373) ring is a key handle for a wide array of chemical transformations, making the exploration of its reactivity a paramount research direction. The C-I bond can be readily functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, alkynyl, and alkenyl groups. chim.it This versatility is crucial for generating libraries of novel compounds for biological screening and materials science applications.
Furthermore, the chemistry of hypervalent iodine compounds offers exciting possibilities for novel functionalization. beilstein-journals.org The iodo-group on the oxadiazole ring could potentially be oxidized to form hypervalent iodine reagents, which can then participate in a range of unique transformations, including arylations and other group-transfer reactions.
The development of regioselective metalation techniques, such as zincation or magnesiation, presents another frontier. nih.govresearchgate.net By selectively activating specific positions on the oxadiazole ring, these methods can enable precise and controlled functionalization, leading to the synthesis of complex and highly substituted derivatives that would be challenging to access through traditional methods.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry for the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, is a rapidly growing area of research. beilstein-journals.orgresearchgate.netnih.govnih.gov Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. beilstein-journals.org
The iodine-mediated oxidative cyclization to form 1,3,4-oxadiazoles has been successfully translated to a continuous flow process, demonstrating high yields and short residence times. beilstein-journals.orgnih.gov Notably, substrates with electron-deficient trifluoromethyl groups have shown slightly higher yields in these systems. beilstein-journals.org Future work will likely focus on developing a fully continuous process for the synthesis of this compound, potentially integrating in-line purification and analysis to create a streamlined and automated platform. beilstein-journals.orgnih.gov
The integration of flow reactors with automated synthesis platforms and robotics can enable high-throughput synthesis and screening of 1,3,4-oxadiazole derivatives. This approach is particularly valuable for drug discovery and materials development, where the rapid generation and evaluation of large compound libraries are essential.
Challenges in Scalable Synthesis and Industrial Applications
While significant progress has been made in the synthesis of 1,3,4-oxadiazoles on a laboratory scale, translating these methods to an industrial setting presents several challenges. eurekaselect.com The cost and availability of starting materials, particularly those containing trifluoromethyl groups, can be a significant hurdle.
The development of robust and scalable purification methods is another critical aspect. researchgate.net The removal of byproducts and unreacted starting materials can be complex and costly on a large scale. The use of solid-supported reagents and scavengers, as well as the implementation of continuous crystallization techniques, are potential solutions to these challenges.
For industrial applications, particularly in the pharmaceutical and agrochemical sectors, adherence to green chemistry principles is increasingly important. eurekaselect.com This includes minimizing the use of hazardous solvents and reagents, reducing waste generation, and developing energy-efficient processes. Future research will need to focus on developing synthetic routes to this compound that are not only efficient and scalable but also environmentally sustainable. The potential for this compound in various industrial applications underscores the importance of overcoming these challenges. eurekaselect.comjchemrev.comnih.gov
Q & A
Q. What are the optimal synthetic routes for 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole?
The synthesis typically involves multi-step protocols starting from trifluoromethyl-containing precursors. For example, analogous compounds like 1,3,4-oxadiazole thioethers are synthesized via cyclization of hydrazides or thioetherification reactions. Ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate are common starting materials, followed by iodination to introduce the iodine substituent. Reaction optimization includes controlling temperature, solvent polarity (e.g., DMF or THF), and catalyst selection to improve yield and purity .
Q. How is this compound characterized using spectroscopic and analytical methods?
- ¹H/¹³C NMR : Chemical shifts for the oxadiazole ring protons typically appear at δ 8.0–8.5 ppm, while trifluoromethyl groups resonate as singlets near δ 120–125 ppm in ¹³C NMR. Iodo substituents deshield adjacent protons, causing distinct splitting patterns .
- HRMS : Accurate mass measurements confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm. For example, a compound with molecular formula C₄H₂F₃IN₂O would yield an exact mass of 313.9072 .
Q. What bioassays are used to screen the biological activity of this compound?
Standard fungicidal activity assays involve evaluating inhibition rates against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations of 50 μg/mL. Herbicidal activity is assessed via seed germination inhibition or bleaching effects on weeds like Brassica campestris .
Advanced Research Questions
Q. How can data contradictions in NMR analysis be resolved?
Contradictions may arise from solvent effects, tautomerism, or impurities. For example, unexpected splitting in ¹H NMR could indicate residual solvent (e.g., DMSO-d₆ at δ 2.50 ppm) or rotameric equilibria. Use deuterated solvents, variable-temperature NMR, or 2D techniques (HSQC, HMBC) to confirm assignments .
Q. What molecular docking strategies elucidate the mechanism of action against fungal targets?
Docking studies with proteins like succinate dehydrogenase (SDH, PDB: 2FBW) reveal binding interactions. The trifluoromethyl group forms hydrophobic contacts with Val-73 and Leu-124, while the oxadiazole ring engages in π-π stacking with Phe-66. Compare binding energies (ΔG) to lead compounds like penthiopyrad to validate target affinity .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Thioether side chains : Bulky substituents (e.g., 4-bromobenzyl) enhance fungicidal activity (>50% inhibition) by improving hydrophobic interactions with SDH.
- Iodo vs. bromo substituents : Iodo derivatives exhibit stronger electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophilic targets .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing. For example, analogous oxadiazole derivatives crystallize in the monoclinic system (space group P2₁/c) with Z = 4. Key parameters include C–I bond lengths of ~2.10 Å and dihedral angles between oxadiazole and substituents of <10° .
Q. How does the iodine substituent affect reactivity in cross-coupling reactions?
The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces iodine with aryl groups, enabling diversification. Monitor reaction progress via TLC or LC-MS to optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What strategies mitigate synthetic challenges, such as low yields or impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
